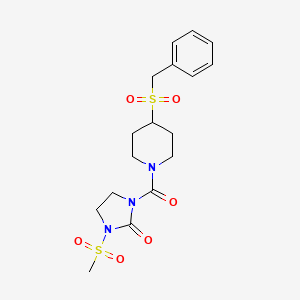

1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a derivative of imidazolidin-2-one, which is a class of compounds that have garnered interest in medicinal chemistry due to their diverse pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, related derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and anti-Alzheimer's activities .

Synthesis Analysis

The synthesis of related compounds involves the treatment of substituted benzhydryl chlorides with piperidine derivatives followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazolidin-2-one derivatives is crucial for their pharmacological activity. X-ray diffraction studies have been used to determine the crystal structures of similar compounds, providing insights into their conformation and the influence of substituents on the N atoms of the piperazine or piperidine rings . These findings are essential for understanding the structure-activity relationships that govern the biological activities of these molecules.

Chemical Reactions Analysis

The chemical reactivity of imidazolidin-2-one derivatives is influenced by the nature of the substituents on the benzhydryl ring and the sulfonamide ring. These substituents can affect the compound's ability to interact with biological targets, which in turn influences its pharmacological profile . The specific reactions and interactions of this compound would need to be studied in detail to fully understand its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidin-2-one derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of sulfonyl groups is likely to affect the compound's polarity and solubility in various solvents, which is important for its application as a pharmaceutical agent. The characterization of these properties typically involves techniques such as 1H-NMR, IR, and elemental analysis .

Relevant Case Studies

Case studies involving the antimicrobial activity of piperidine derivatives against pathogens of tomato plants have shown that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences antibacterial activity . Additionally, N-benzylated imidazolidin-2-one derivatives have been evaluated for anti-Alzheimer's activity, with some compounds displaying excellent profiles in comparison to the standard drug donepezil . These studies provide a foundation for further research into the potential applications of this compound in medicinal chemistry.

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a compound that has been explored in various scientific research applications, particularly in the field of organic synthesis and biological evaluation. Its structure is related to classes of compounds that have shown a range of biological activities, making it an interesting subject for investigation.

Synthesis and Spectral Analysis

The synthesis of related compounds, such as 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, has been detailed in studies focusing on the development of new synthetic methods. These compounds have been synthesized through a series of reactions starting from organic acids, leading to various derivatives with potential biological activities. Spectral analysis techniques, including modern spectroscopic methods, have been used to elucidate the structures of these synthesized compounds (Khalid et al., 2016).

Biological Activities

Research has shown that compounds related to this compound exhibit significant biological activities. For instance, synthesized derivatives have been screened for their inhibitory activities against enzymes such as butyrylcholinesterase (BChE). Molecular docking studies have also been conducted to understand the binding affinity and orientation of these compounds within the active sites of human BChE protein, identifying key amino acid residues involved in ligand stabilization (Khalid et al., 2016).

Antimicrobial Studies

Another area of application involves antimicrobial studies, where N-substituted derivatives of similar compounds have been synthesized and evaluated against both Gram-negative and Gram-positive bacteria. These studies have led to the identification of compounds with moderate to significant antibacterial activity, contributing to the search for new antimicrobial agents (Khalid et al., 2016).

properties

IUPAC Name |

1-(4-benzylsulfonylpiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O6S2/c1-27(23,24)20-12-11-19(17(20)22)16(21)18-9-7-15(8-10-18)28(25,26)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQHOKHPJNBFTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2504425.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2504428.png)

![3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2504432.png)

![4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide](/img/structure/B2504436.png)

![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)

![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504443.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2504448.png)